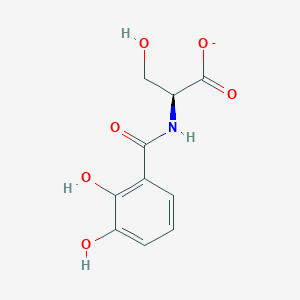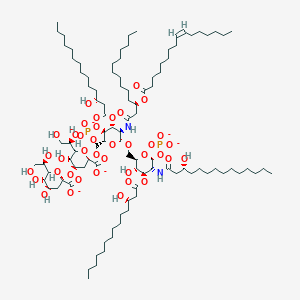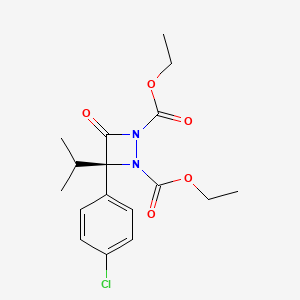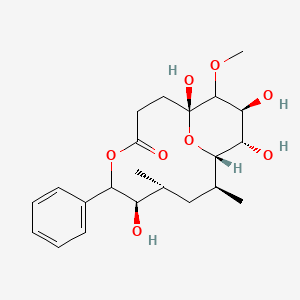![molecular formula C42H72F3NO9 B1264313 1-O-(alpha-D-galactopyranosyl)-N-{11-[4-(trifluoromethyl)phenyl]undecanoyl}phytosphingosine](/img/structure/B1264313.png)
1-O-(alpha-D-galactopyranosyl)-N-{11-[4-(trifluoromethyl)phenyl]undecanoyl}phytosphingosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-O-(alpha-D-galactopyranosyl)-N-{11-[4-(trifluoromethyl)phenyl]undecanoyl}phytosphingosine is a glycophytoceramide having an alpha-D-galactopyranosyl residue at the O-1 position and an 11-(4-trifluoromethyl)undecanoyl group attached to the nitrogen. It derives from an alpha-D-galactose.
Scientific Research Applications
Synthesis and Characteristics of Galactosylphytosphingosine :
- Pascher (1974) explored the synthesis of galactosphingolipids using phytosphingosine from Hansenula ciferrii yeast. This study provided foundational insights into the production and characteristics of galactosylphytosphingosine, a component of this compound, and its derivatives like cerebrosides. The findings included details on melting points, optical rotation, and thin-layer chromatographic behavior, crucial for understanding the compound's properties in biological contexts (Pascher, 1974).
Immunostimulatory Activity :
- Figueroa‐Pérez and Schmidt (2000) developed a synthetic approach to produce alpha-galactosyl cerebroside, which has been demonstrated to have immunostimulatory activity. This synthesis, starting from known 4,6-O-benzylidene galactose, highlights the potential therapeutic applications of these compounds in immunomodulation (Figueroa‐Pérez & Schmidt, 2000).
Glycosphingolipids and Immunomodulation :
- Costantino, Fattorusso, Imperatore, and Mangoni (2002) focused on a new approach for synthesizing 2′-deoxy-α-galactosyl glycosphingolipids. This research is crucial for understanding how variations in glycosphingolipid structures can influence their biological activity, particularly in the context of immunomodulation (Costantino et al., 2002).
Synthesis of Hydroxylated Analogues for Biological Evaluation :
- Sawant et al. (2013) synthesized analogues of α-galactosyl ceramide (KRN7000) with additional hydroxy groups in the phytosphingosine chains. These analogues are significant for evaluating the biological activities of variations in the sphingosine chain, which is a key component of the compound (Sawant et al., 2013).
Sphinganine Analogues and NKT Cell Activation :
- Ndonye et al. (2005) explored the synthesis and evaluation of sphinganine analogues of KRN7000 and OCH, which are known to activate NKT cells. This research is crucial in understanding the role of sphinganine-containing alpha-galactosylceramides in immune response modulation (Ndonye et al., 2005).
properties
Product Name |
1-O-(alpha-D-galactopyranosyl)-N-{11-[4-(trifluoromethyl)phenyl]undecanoyl}phytosphingosine |
|---|---|
Molecular Formula |
C42H72F3NO9 |
Molecular Weight |
792 g/mol |
IUPAC Name |
N-[(2S,3S,4R)-3,4-dihydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]-11-[4-(trifluoromethyl)phenyl]undecanamide |
InChI |
InChI=1S/C42H72F3NO9/c1-2-3-4-5-6-7-8-9-10-14-17-20-23-34(48)37(50)33(30-54-41-40(53)39(52)38(51)35(29-47)55-41)46-36(49)24-21-18-15-12-11-13-16-19-22-31-25-27-32(28-26-31)42(43,44)45/h25-28,33-35,37-41,47-48,50-53H,2-24,29-30H2,1H3,(H,46,49)/t33-,34+,35+,37-,38-,39-,40+,41-/m0/s1 |
InChI Key |
HLMJIWYZKOHAHI-IWVUWWQKSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCCCCCCC2=CC=C(C=C2)C(F)(F)F)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCCCC2=CC=C(C=C2)C(F)(F)F)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-octadecanoyl-2-[(10Z,12Z)-octadecadienoyl]-sn-glycero-3-phosphocholine](/img/structure/B1264241.png)





![N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-5-nitro-2-furancarboxamide](/img/structure/B1264249.png)

![(1R,3aS,5aR,5bR,7aR,8S,9R,11aR,11bR,13aR,13bS)-3a-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxycarbonyl-9-hydroxy-1-(3-hydroxyprop-1-en-2-yl)-5a,5b,8,11a-tetramethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-8-carboxylic acid](/img/structure/B1264254.png)
